N-(2,4-dimethoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Description
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Properties
Molecular Formula |
C19H18N2O3S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C19H18N2O3S/c1-23-15-8-9-16(17(11-15)24-2)21-18(22)10-14-12-25-19(20-14)13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3,(H,21,22) |
InChI Key |
ZEQGAIKJRUVXDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Biological Activity
N-(2,4-Dimethoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, anticancer effects, and structure-activity relationships (SAR) based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 354.4 g/mol. The compound features a thiazole ring and a dimethoxyphenyl group, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various thiazole derivatives, including this compound.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The antimicrobial activity was assessed against several pathogens:
| Compound | Pathogen | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 9 | E. coli | 0.17 | 0.23 |
| 1 | E. cloacae | 0.23 | 0.47 |
| 3 | S. Typhimurium | 0.23 | 0.47 |
| 8 | B. cereus | 0.23 | 0.47 |
These results indicate that the compound exhibits moderate to good antimicrobial activity against Gram-negative and Gram-positive bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored in various cellular models.
Cytotoxicity Assays
In vitro studies have shown that this compound induces significant cytotoxicity in cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 26 |
| H460 | 0.75 - 4.21 |
| MCF-F | 0.75 - 4.21 |
These findings suggest that the compound may inhibit cell proliferation effectively in lung and breast cancer models .
Structure-Activity Relationships (SAR)
The biological activity of thiazole derivatives is often linked to their structural characteristics. The presence of specific substituents on the thiazole ring significantly impacts their efficacy.
Key Findings from SAR Studies
- Substituent Effects : The introduction of methoxy groups at specific positions on the phenyl ring enhances antimicrobial activity.
- Thiazole Modifications : Variations in the thiazole structure can lead to different levels of cytotoxicity against cancer cells.
- Synergistic Effects : Certain derivatives have shown synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole .
Study on Antimicrobial Activity
A study published in Antibiotics evaluated various thiazole derivatives for their antimicrobial properties against clinical isolates. The study found that compounds similar to this compound exhibited promising results against resistant strains .
Study on Anticancer Activity
Another investigation focused on the anticancer effects of thiazole derivatives in lung cancer models indicated that certain modifications could enhance apoptosis in cancer cells while sparing normal cells .
Scientific Research Applications
The compound has been investigated for several biological activities, which can be categorized into the following areas:
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. Studies have shown that compounds similar to N-(2,4-dimethoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, a study evaluating thiazole derivatives found promising results against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of this compound have also been a focus of research. Investigations have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, compounds with similar thiazole structures were tested against breast cancer cell lines and showed significant cytotoxic effects . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes implicated in disease progression. Enzyme assays have suggested that similar compounds can inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's .
Case Studies
Several case studies highlight the applications of this compound:
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or carboxylate derivatives.
| Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), ethanol | 2-(2-phenyl-1,3-thiazol-4-yl)acetic acid + 2,4-dimethoxyaniline | 72–78% | |
| Basic hydrolysis | NaOH (2M), H₂O | Sodium 2-(2-phenyl-1,3-thiazol-4-yl)acetate + 2,4-dimethoxyaniline | 65–70% |
Key findings:
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis generates the carboxylate salt, which can be acidified to isolate the free acid.
Nucleophilic Substitution at the Thiazole Ring
The thiazole core participates in electrophilic aromatic substitution (EAS) and nucleophilic reactions due to its electron-rich nitrogen and sulfur atoms.
Key findings:
-
Bromination occurs preferentially at the 5-position of the thiazole ring due to electronic and steric factors .
-
Nitration requires strong acidic conditions to generate the nitronium ion .
Oxidation of the Phenyl Substituent
The 2-phenyl group on the thiazole undergoes oxidation under controlled conditions.
| Oxidizing Agent | Conditions | Products | Yield | References |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C | 2-(2-(benzoic acid)-1,3-thiazol-4-yl)acetamide | 45% | |
| Ozone (O₃) | CH₂Cl₂, -78°C | Cleavage to form 2-(2-carboxy-1,3-thiazol-4-yl)acetamide | 30% |
Key findings:
-
KMnO₄ oxidation converts the phenyl group to a carboxylic acid.
-
Ozonolysis cleaves the aromatic ring, producing a carboxylic acid derivative.
Functionalization of the Methoxy Groups
The 2,4-dimethoxyphenyl moiety undergoes demethylation and alkylation reactions.
Key findings:
-
BBr₃ selectively removes methyl groups from the methoxy substituents .
-
Alkylation restores or modifies the alkoxy groups, enabling tuning of lipophilicity .
Acetylation and Acylation Reactions
The free amine (from hydrolysis) and hydroxyl groups (from demethylation) can be acylated.
| Reaction | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acetylation | Ac₂O, pyridine, 25°C | N-acetyl-2,4-dimethoxyaniline conjugate | 90% | |
| Benzoylation | BzCl, Et₃N, CH₂Cl₂ | N-benzoyl derivative | 75% |
Key findings:
-
Acetylation occurs regioselectively at the primary amine group .
-
Benzoylation enhances the compound’s stability under physiological conditions .
Cross-Coupling Reactions
The thiazole and phenyl rings participate in palladium-catalyzed couplings.
Key findings:
Q & A
Q. Optimization Considerations :
- Temperature control (reflux vs. room temperature) affects reaction rates and byproduct formation.
- Solvent polarity (e.g., glacial acetic acid for cyclization) influences tautomeric equilibria during synthesis .
Q. Table 1: Representative Reaction Conditions
Basic: How is the crystal structure of this compound validated, and what intermolecular interactions stabilize its solid-state conformation?
Methodological Answer:
- X-ray Crystallography : Single-crystal diffraction data are collected using Mo-Kα radiation (λ = 0.71073 Å). The SHELX suite (SHELXL-2019) refines the structure, with R-factors < 5% indicating high precision .
- Key Interactions :
- Hydrogen Bonds : N–H···O and C–H···O interactions between the acetamide carbonyl and methoxy groups (bond distances: 2.8–3.0 Å) .
- π-π Stacking : Between the phenyl and thiazole rings (dihedral angle ~73.5°) .
Q. Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Dihedral Angle (Thiazole-Phenyl) | 73.50(4)° |
| Torsion Angle (C4–O–C19) | -1.67(19)° |
Advanced: How does tautomerism in the thiazole ring impact biological activity, and what methods resolve conflicting spectral vs. crystallographic data?
Methodological Answer:
- Tautomeric Equilibria : The thiazole ring exists in keto-enol or amine-enol forms, altering hydrogen-bonding capacity and receptor binding .
- Data Resolution :
Q. Contradiction Case :
- Crystallography may show a fixed enol form, while NMR suggests equilibrium. Multi-technique validation (e.g., variable-temperature NMR) reconciles discrepancies .
Advanced: What in silico strategies predict the compound’s biological targets, and how are SAR studies designed for CK1 inhibition?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite screens against kinases (e.g., CK1δ/ε). The 2,4-dimethoxyphenyl group occupies a hydrophobic pocket (docking score ≤ -8.0 kcal/mol) .
- SAR Design :
- Core Modifications : Vary substituents on the phenyl ring (e.g., -F, -CF₃) to enhance binding affinity.
- Bioisosteres : Replace the thiazole with oxazole to assess metabolic stability.
- Validation : IC₅₀ assays (e.g., ADP-Glo kinase assay) confirm inhibitory activity .
Q. Table 3: CK1 Inhibition Data
| Derivative | R-Group | IC₅₀ (nM) | Selectivity (vs. CK2) |
|---|---|---|---|
| Parent | 2,4-OMe | 120 | >100× |
| CF₃ Analog | 2-CF₃ | 85 | >50× |
Advanced: How are contradictory biological activity results (e.g., cytotoxicity vs. anti-inflammatory effects) rationalized in mechanistic studies?
Methodological Answer:
- Dose-Dependent Effects : Low doses (1–10 µM) may inhibit pro-inflammatory cytokines (IL-6, TNF-α), while higher doses (>50 µM) induce apoptosis via ROS generation .
- Pathway Analysis : RNA-seq identifies overlapping pathways (e.g., NF-κB suppression vs. p53 activation).
- Redox Profiling : Measure glutathione depletion and mitochondrial membrane potential (JC-1 assay) to distinguish mechanisms .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are peaks assigned?
Methodological Answer:
- ¹H/¹³C NMR :
- Thiazole protons : δ 7.2–7.5 ppm (C5–H).
- Acetamide NH : δ 10.2–10.5 ppm (broad, D₂O exchangeable).
- IR Spectroscopy : C=O stretch at 1680–1700 cm⁻¹ confirms acetamide formation .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 383.4) validates molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
